4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
"4-{[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone" is a complex organic compound. Its study involves understanding its synthesis, structure, and reactivity, which are critical for exploring its potential applications in various fields, excluding its use as a drug.
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives often involves microwave-assisted reactions, starting from bis(benzofuran-enaminone) hybrids as key intermediates. These procedures enable the efficient production of bis(pyrazolopyrimidines) through reactions under specific conditions, such as microwave irradiation at 120-130°C for 90-120 minutes, utilizing reagents like 3-amino-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridines or 1,3-diketones and β-ketoesters for the target compounds (Mekky et al., 2021).
Molecular Structure Analysis
The structure of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, is confirmed through spectral data and elemental analysis. These compounds exhibit a variety of molecular conformations influenced by substituents and reaction conditions, which are critical for understanding their reactivity and interactions (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving pyrazolo[1,5-a]pyrimidine derivatives can lead to the formation of various bioactive heterocycles, demonstrating the compound's reactivity and potential for further modification. These reactions often involve nucleophilic substitution and cyclization steps to produce derivatives with different functional groups, indicating a wide range of chemical properties and reactivities (El-ziaty et al., 2018).
Future Directions
Pyrazolopyrimidines have potential applications in various fields, including pharmaceuticals and pesticides . Future research could focus on developing new compounds with improved properties and exploring their potential uses. For example, some compounds have shown promise as CDK2 inhibitors, which could be useful in cancer treatment .
properties
IUPAC Name |
4-[6-(2-hydroxyethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl]-1-(4-methylphenyl)piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-14-2-4-16(5-3-14)24-8-7-23(13-18(24)27)20(28)17-11-22-25-12-15(6-9-26)10-21-19(17)25/h2-5,10-12,26H,6-9,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFSUEGVXZHFRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2=O)C(=O)C3=C4N=CC(=CN4N=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1-(4-methylphenyl)-2-piperazinone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.